molecular formula C14H11NO3S B3256242 Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide CAS No. 26638-46-0

Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide

Cat. No.: B3256242
CAS No.: 26638-46-0
M. Wt: 273.31 g/mol
InChI Key: SIECFEVCKFXEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide is a chemical compound with the molecular formula C14H10ClNO3S. It is a derivative of dibenzo[c,f][1,2]thiazepin-11(6H)-one, featuring a chlorine atom and two oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable precursor followed by oxidation. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) or metal hydrides such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions typically require the presence of nucleophiles or electrophiles, depending on the specific substitution mechanism.

Major Products Formed:

  • Oxidation: The major product of oxidation is the corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the nucleophile or electrophile involved.

Scientific Research Applications

Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.

  • Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of certain diseases.

  • Industry: Its unique chemical properties make it useful in various industrial applications, such as in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide is structurally similar to other compounds in the dibenzo[c,f][1,2]thiazepin-11(6H)-one family. Some of these similar compounds include:

  • 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide: This compound differs by the presence of a chlorine atom at the 3-position.

  • 3-Chloro-6,11-dihydro-6-methyl-5,5,11-trioxodibenzo[c,f][1,2]thiazepine: This compound has additional structural modifications compared to the parent compound.

The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-methyl-5,5-dioxobenzo[c][1,2]benzothiazepin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)19(15,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIECFEVCKFXEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180125
Record name Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26638-46-0
Record name Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26638-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide
Reactant of Route 2
Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide
Reactant of Route 3
Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide
Reactant of Route 4
Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide
Reactant of Route 5
Reactant of Route 5
Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide
Reactant of Route 6
Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 6-methyl-, 5,5-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.